(Aminooxy)acetamide-Val-Cit-PAB-MMAE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Aminooxy)acetamide-Val-Cit-PAB-MMAE is a synthetic compound used primarily as an intermediate in the preparation of antibody-drug conjugates (ADCs). This compound is notable for its role in targeted cancer therapy, where it serves as a linker between a monoclonal antibody and a cytotoxic drug, monomethyl auristatin E (MMAE). The compound facilitates the delivery of the cytotoxic drug specifically to cancer cells, minimizing damage to healthy cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Aminooxy)acetamide-Val-Cit-PAB-MMAE involves multiple steps:
Formation of (Aminooxy)acetamide: This step involves the reaction of aminooxyacetic acid with a suitable amine under controlled conditions to form (Aminooxy)acetamide.
Synthesis of Val-Cit-PAB: The dipeptide Val-Cit is synthesized using standard peptide coupling methods. This is followed by the attachment of p-aminobenzyl carbamate (PAB) to form Val-Cit-PAB.
Conjugation with MMAE: The final step involves the conjugation of Val-Cit-PAB with MMAE through oxime bond formation, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale synthesis in batch reactors with precise control over reaction conditions.
Purification: Use of chromatographic techniques to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminooxy group.
Reduction: Reduction reactions can occur at the PAB moiety.
Substitution: The aminooxy group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the PAB moiety.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(Aminooxy)acetamide-Val-Cit-PAB-MMAE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Facilitates the study of cellular processes by delivering cytotoxic drugs to specific cells.
Medicine: Integral in the development of targeted cancer therapies, particularly ADCs.
Industry: Used in the production of ADCs for pharmaceutical applications
作用機序
The mechanism of action of (Aminooxy)acetamide-Val-Cit-PAB-MMAE involves:
Targeting Cancer Cells: The monoclonal antibody component targets specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release of MMAE: Inside the cell, the linker is cleaved, releasing MMAE, which inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis
類似化合物との比較
Val-Cit-PAB-MMAE: Similar linker but without the aminooxyacetamide group.
MC-Val-Cit-PAB-MMAE: Contains a maleimidohexanoyl moiety for thiol-reactive conjugation.
Fmoc-Val-Cit-PAB-MMAE: Uses Fmoc as a protecting group during synthesis.
特性
分子式 |
C60H97N11O14 |
---|---|
分子量 |
1196.5 g/mol |
IUPAC名 |
[4-[[(2S)-2-[[(2S)-2-[(2-aminooxyacetyl)amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C60H97N11O14/c1-15-37(8)51(45(82-13)31-47(73)71-30-20-24-44(71)53(83-14)38(9)54(75)64-39(10)52(74)41-21-17-16-18-22-41)69(11)58(79)49(35(4)5)68-57(78)50(36(6)7)70(12)60(81)84-32-40-25-27-42(28-26-40)65-55(76)43(23-19-29-63-59(61)80)66-56(77)48(34(2)3)67-46(72)33-85-62/h16-18,21-22,25-28,34-39,43-45,48-53,74H,15,19-20,23-24,29-33,62H2,1-14H3,(H,64,75)(H,65,76)(H,66,77)(H,67,72)(H,68,78)(H3,61,63,80)/t37-,38+,39+,43-,44-,45+,48-,49-,50-,51-,52+,53+/m0/s1 |
InChIキー |
FEBOYCQLTPBAFA-BKOKITGHSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CON |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。